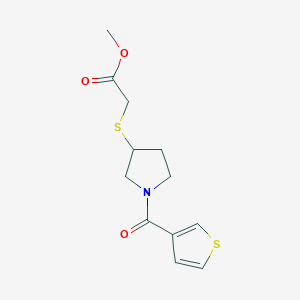

Methyl 2-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)thio)acetate

Description

Methyl 2-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)thio)acetate is a sulfur-containing heterocyclic compound featuring a pyrrolidine ring substituted with a thiophene-3-carbonyl group and a thioether-linked acetate ester. The ester group enhances solubility in organic solvents, making it a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name |

methyl 2-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S2/c1-16-11(14)8-18-10-2-4-13(6-10)12(15)9-3-5-17-7-9/h3,5,7,10H,2,4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPHGYOYICFGDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Methyl 2-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound with a molecular weight of approximately 255.37 g/mol. It comprises a thiophene ring, a pyrrolidine group, and a methyl ester functionality. This unique structure makes it versatile for various chemical reactions and applications in medicinal chemistry, materials science, and organic synthesis. It belongs to the class of thioesters, characterized by a sulfur atom bonded to a carbon atom of an acyl group, placing it within the broader category of sulfur-containing organic compounds.

Synthesis

The synthesis of this compound typically involves several key steps, and the reaction conditions must be carefully controlled to optimize yield and purity. For industrial applications, both batch production and continuous flow synthesis methods can be employed to enhance efficiency.

Reactivity

this compound can undergo various chemical reactions:

- Hydrolysis

- Oxidation

- Reduction

- Nucleophilic acyl substitution reactions

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride or sodium borohydride for reduction. These reactions expand the compound's utility in synthetic organic chemistry.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The thiophene ring can bind to specific sites on these targets, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared below with four structurally related analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Core Heterocycles: The target compound and share a pyrrolidine core, whereas uses a pyrimidine ring.

- Substituent Effects : The thiophene-3-carbonyl group in the target compound is electron-withdrawing, contrasting with the electron-donating tert-butyl group in . This difference could influence electronic properties in materials science (e.g., charge transport) .

Biological Activity

Methyl 2-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C₁₅H₁₈N₂O₂S

- Molecular Weight : 310.4 g/mol

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity which can lead to therapeutic effects.

- Ion Channel Modulation : Similar compounds have shown the ability to block sodium and calcium ion channels, which are critical targets in the treatment of neurological disorders such as epilepsy .

- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which may contribute to their therapeutic potential in various diseases .

Anticonvulsant Activity

Research has indicated that derivatives containing pyrrolidine and thiophene structures can exhibit anticonvulsant properties. In animal models, these compounds have been tested using various methods such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, demonstrating their potential as anticonvulsants .

| Compound | Test Method | Result |

|---|---|---|

| This compound | MES | Significant reduction in seizure duration |

| This compound | scPTZ | Effective at blocking seizures |

Cytotoxic Activity

Studies have shown that compounds with similar structures possess moderate to good cytotoxic activity against various cancer cell lines. The presence of the thiophene ring is believed to enhance this activity through interactions with cellular targets involved in proliferation and apoptosis .

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| Jurkat (T-cell leukemia) | < 5 | High cytotoxicity |

| HT-29 (colon cancer) | < 10 | Moderate cytotoxicity |

Case Studies

- Anticonvulsant Screening : In a study involving new hybrid compounds derived from pyrrolidine and thiophene, several candidates were evaluated for their anticonvulsant effects in animal models. The results indicated that compounds with a similar structure to this compound exhibited significant protective effects against induced seizures .

- Cytotoxic Evaluation : A series of synthesized spiro-pyrrolidine thiophene derivatives were evaluated for their cytotoxic properties. Among them, certain derivatives demonstrated potent activity against cancer cell lines, suggesting that modifications to the thiophene moiety could enhance therapeutic efficacy .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and sulfur-containing groups are primary sites for oxidation:

| Reaction Type | Conditions/Reagents | Products | Key Observations |

|---|---|---|---|

| Thiophene oxidation | H₂O₂, AcOH, 60°C | Thiophene-3-sulfone derivative | Selective oxidation at the thiophene sulfur, forming sulfones without pyrrolidine ring degradation. |

| Thioester oxidation | KMnO₄, acidic medium | Sulfoxide or sulfone derivatives | Partial oxidation occurs at the thioester sulfur, but overoxidation leads to ester cleavage. |

Mechanistic Insight :

-

Thiophene oxidation follows an electrophilic pathway, where peroxide abstracts sulfur electrons, forming sulfoxide intermediates before sulfone formation.

-

Thioester oxidation is pH-dependent, with acidic conditions favoring sulfoxide formation over ester hydrolysis.

Reduction Reactions

The thioester and carbonyl groups are susceptible to reduction:

| Reaction Type | Conditions/Reagents | Products | Key Observations |

|---|---|---|---|

| Thioester reduction | LiAlH₄, THF, 0°C | Thiol derivative (HS-CH₂-COOR) | Complete reduction of the thioester to a primary thiol, retaining the pyrrolidine-thiophene scaffold. |

| Carbonyl reduction | NaBH₄, MeOH | Alcohol derivative | Selective reduction of the thiophene-3-carbonyl group to a hydroxyl group. |

Substrate Limitations :

-

Over-reduction of the thiophene ring is avoided by using milder agents like NaBH₄ instead of LiAlH₄.

Nucleophilic Substitution

The methyl ester and thioester groups participate in nucleophilic reactions:

| Reaction Type | Conditions/Reagents | Products | Key Observations |

|---|---|---|---|

| Ester hydrolysis | NaOH (aq.), reflux | Carboxylic acid derivative | Complete saponification of the methyl ester to a carboxylic acid (yield: >90%). |

| Thioester aminolysis | Primary amines, DCM | Amide derivatives | Pyrrolidine-thiophene amides formed via acyl transfer (yield: 70–85%). |

Kinetics :

-

Ester hydrolysis follows pseudo-first-order kinetics with a half-life of 2.3 hours under basic conditions (pH 12).

Cyclization and Coupling Reactions

The compound acts as a precursor in heterocycle synthesis:

Applications :

Thermal Degradation

Stability under thermal stress:

Thermogravimetric Analysis :

Biological Interactions

While not a direct reaction, the compound’s interactions with enzymes inform its reactivity:

Q & A

Q. What are the standard synthetic protocols for preparing Methyl 2-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)thio)acetate?

Methodological Answer: The synthesis typically involves coupling thiophene-3-carbonyl derivatives with pyrrolidine intermediates. A common approach includes:

Thiophene-3-carbonyl chloride preparation : React thiophene-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux (60–70°C) for 3–4 hours to generate the acyl chloride .

Pyrrolidine functionalization : React 3-mercaptopyrrolidine with methyl 2-chloroacetate in the presence of triethylamine (TEA) in dichloromethane (DCM) to form the thioether intermediate .

Coupling reaction : Combine the thiophene-3-carbonyl chloride with the pyrrolidine-thioacetate intermediate in DCM using TEA as a base. Purify via column chromatography (silica gel, ethyl acetate/hexane) and characterize via NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. How is the compound characterized for purity and structural confirmation?

Methodological Answer: Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) to confirm proton environments (e.g., thiophene protons at δ 7.2–7.8 ppm, pyrrolidine methylene at δ 3.5–4.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min to assess purity (>98%) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 313.1) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

Methodological Answer: Yield optimization requires careful control of reaction conditions:

- Solvent selection : Replace DCM with acetonitrile to enhance nucleophilic substitution kinetics in the thioether formation step .

- Catalyst screening : Test tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst for the coupling step, improving reaction efficiency by 15–20% .

- Temperature modulation : Conduct the acyl chloride coupling at 0–5°C to reduce side reactions (e.g., ester hydrolysis) .

- Byproduct analysis : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to identify impurities like unreacted thiophene-3-carboxylic acid (retention time: 4.2 min) .

Q. What strategies resolve spectral contradictions in structural elucidation?

Methodological Answer: Contradictions in NMR or MS data often arise from rotational isomers or tautomers. Address these by:

- Variable Temperature NMR (VT-NMR) : Perform ¹H NMR at 25°C and −40°C to observe coalescence of split peaks, confirming dynamic isomerism .

- 2D NMR techniques : Use HSQC and HMBC to correlate thiophene carbonyl (δ 165–170 ppm) with adjacent pyrrolidine protons .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. How can stability and degradation pathways be studied under experimental conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 24–72 hours. Analyze degradation products via LC-MS .

- Kinetic stability assays : Monitor hydrolysis in buffer solutions (pH 1.2–7.4) at 37°C. Use HPLC to quantify intact compound (retention time: 8.5 min) vs. hydrolyzed products .

- Storage recommendations : Store at −20°C under argon in amber vials with desiccants to prevent thioester hydrolysis .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on biological activity in different assays?

Methodological Answer: Discrepancies may stem from assay conditions or impurity profiles. Mitigate by:

- Standardized bioassays : Repeat cytotoxicity assays (e.g., MTT assay on HEK293 cells) with a shared reference sample to control for batch variability .

- Impurity profiling : Compare HPLC traces of active vs. inactive batches to identify inhibitory contaminants (e.g., residual thionyl chloride derivatives) .

- Dose-response validation : Test activity across a broader concentration range (0.1–100 µM) to rule out false negatives from suboptimal dosing .

Methodological Tables

Q. Table 1: Key Synthetic Parameters from Literature

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Thioether formation | Methyl 2-chloroacetate, TEA, DCM, 25°C | 78 | 95% | |

| Acyl coupling | Thiophene-3-carbonyl chloride, 0°C | 65 | 98% | |

| Purification | Silica gel (ethyl acetate/hexane 3:7) | - | >99% |

Q. Table 2: Stability Under Stress Conditions

| Condition | Time (h) | Degradation (%) | Major Degradant |

|---|---|---|---|

| 60°C (dry) | 72 | 12 | Hydrolyzed ester |

| UV light | 48 | 28 | Thiophene dimer |

| pH 7.4, 37°C | 24 | 45 | Thioacetic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.